
n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine: is an organic compound that features a tetrahydropyran ring substituted with an amine group and a benzyl group that has methoxy and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-methylbenzyl chloride and tetrahydro-2h-pyran-4-amine.
Reaction Conditions: The benzyl chloride derivative is reacted with tetrahydro-2h-pyran-4-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as distillation or large-scale chromatography.
化学反应分析
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, making it useful in pharmacological studies.
Medicine:
Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring may enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The tetrahydropyran ring provides structural stability and may facilitate its interaction with hydrophobic regions of proteins or membranes.
相似化合物的比较
4-Methoxybenzylamine: Similar structure but lacks the tetrahydropyran ring.
3-Methylbenzylamine: Similar structure but lacks the methoxy group and tetrahydropyran ring.
Tetrahydro-2h-pyran-4-amine: Similar structure but lacks the benzyl group.
Uniqueness:
Structural Features: The combination of a tetrahydropyran ring with a benzyl group that has methoxy and methyl substituents makes it unique.
Chemical Properties: The presence of both hydrophobic and hydrophilic groups provides a balance of solubility and reactivity.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
N-[(4-methoxy-3-methylphenyl)methyl]oxan-4-amine |
InChI |
InChI=1S/C14H21NO2/c1-11-9-12(3-4-14(11)16-2)10-15-13-5-7-17-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 |
InChI 键 |
NDFLWBXAZGYDPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CNC2CCOCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



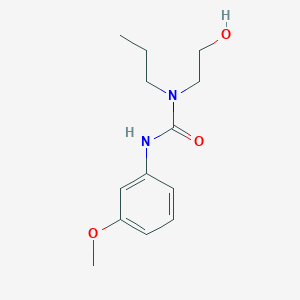
![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
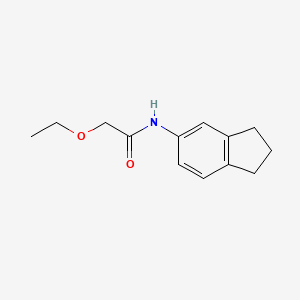
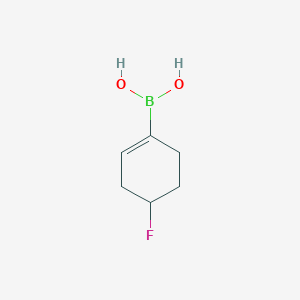
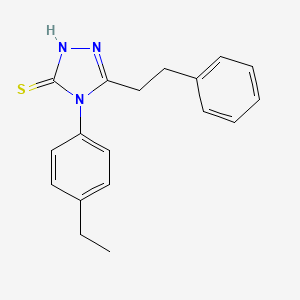
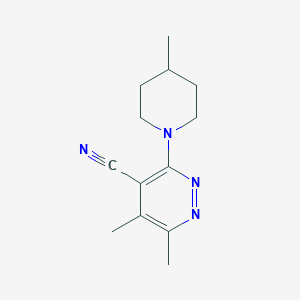
![N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)

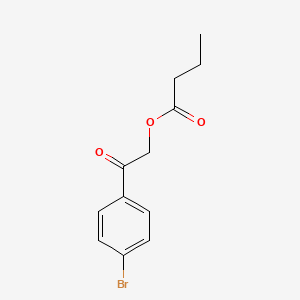
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)

